molecular formula C13H24N2O3 B13634529 Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B13634529
M. Wt: 256.34 g/mol
InChI Key: XYYZXQOMVJWNJF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS: 2177258-34-1) is a spirocyclic compound with the molecular formula C₂₀H₂₈N₂O₅ and a molecular weight of 376.45 g/mol . Its structure comprises a 1-oxa-7-azaspiro[4.4]nonane core, a tert-butyl carbamate protecting group, and an aminomethyl substituent at the 4-position. This compound serves as a versatile building block in medicinal chemistry, particularly for exploring chemical space via spirocyclic scaffolds .

Synthesis involves multi-step reactions, including TFA-mediated deprotection of intermediates like 1-Oxa-7-azaspiro[4.4]nonan-2-ylmethyl 4-methoxybenzoate hydrochloride (22a) and subsequent functionalization with benzyloxy carbonyl (Cbz) groups . The tert-butyl group enhances stability during synthesis, while the aminomethyl group enables further derivatization for drug discovery applications .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-5-13(9-15)10(8-14)4-7-17-13/h10H,4-9,14H2,1-3H3

InChI Key

XYYZXQOMVJWNJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CCO2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves multi-step organic reactions. One common method starts with the formation of the spirocyclic core, followed by the introduction of the aminomethyl group. The tert-butyl ester is then introduced to protect the carboxylate group during subsequent reactions. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and automated processes to enhance efficiency and yield. Quality control measures are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups into more reactive or stable forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the spirocyclic structure provides rigidity and stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Spiro System Key Applications/Properties Reference
Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate C₂₀H₂₈N₂O₅ 376.45 4-aminomethyl [4.4] Drug discovery; versatile intermediate
Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (8) C₁₃H₂₃NO₄ 257.33 2-hydroxymethyl [4.4] Intermediate for further oxidation
Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (10a) C₁₄H₂₅NO₄ 271.36 2-hydroxymethyl [4.5] Conformational diversity studies
Tert-butyl 4,4-dimethyl-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate C₁₄H₂₅NO₃ 255.36 4,4-dimethyl [4.4] Steric hindrance exploration
Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate C₁₃H₂₄N₂O₃ 256.35 2-aminomethyl [3.5] Bioactive molecule synthesis
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate C₁₁H₂₂N₂O₂ 214.31 4-aminomethyl (non-spiro) Piperidine Non-spiro comparator for binding

Biological Activity

Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₂₄N₂O₃
  • Molecular Weight : 256.35 g/mol
  • CAS Number : 1341035-92-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The presence of the aminomethyl group is crucial for its activity, as it can engage in hydrogen bonding and ionic interactions with target sites.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Neuroprotective Effects : Studies suggest that the compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
  • Antimicrobial Activity : Preliminary investigations have shown that this compound has potential antimicrobial effects, inhibiting the growth of certain bacterial strains.
  • Anticancer Potential : Some research indicates that it may induce apoptosis in cancer cells, suggesting a role in cancer therapy.

Neuroprotection

A study conducted on neuronal cell lines demonstrated that this compound significantly reduced cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Antimicrobial Activity

In vitro tests against Escherichia coli and Staphylococcus aureus showed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The mode of action appears to involve disruption of the bacterial cell membrane integrity.

Anticancer Effects

A recent study explored the anticancer properties of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 30 µM for breast cancer cells.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionReduced oxidative stress-induced cell death
AntimicrobialInhibition of E. coli and S. aureus growth
AnticancerInduction of apoptosis in cancer cells

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